N,3-dimethylthiophene-2-carboxamide
Description
N,3-Dimethylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by methyl substitutions at the nitrogen atom of the amide group and the 3-position of the thiophene ring. Structural analogs, such as nitro-substituted thiophene carboxamides and N-aryl derivatives, have been studied extensively, providing a basis for comparative analysis .
Properties
IUPAC Name |
N,3-dimethylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5-3-4-10-6(5)7(9)8-2/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVOABGHDNEODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethylthiophene-2-carboxamide typically involves the acylation of thiophene derivatives. One common method is the reaction of 3-methylthiophene with an appropriate acylating agent, such as dimethylformamide, in the presence of a catalyst like aluminum chloride. The reaction proceeds under controlled temperature conditions to yield the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives. This compound can participate in halogenation, nitration, and sulfonation reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid; reactions often require catalysts and controlled temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N,3-Dimethylthiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N,3-dimethylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur-containing thiophene ring can engage in various interactions, including hydrogen bonding and π-π stacking, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
- N,3-Dimethylthiophene-2-carboxamide : The methyl groups at the amide nitrogen and thiophene 3-position likely induce steric effects, influencing planarity between the thiophene ring and the amide moiety.
- N-(2-Nitrophenyl)thiophene-2-carboxamide : Crystallographic studies reveal dihedral angles of 13.53° and 8.50° between the thiophene and benzene rings in its two asymmetric units. This contrasts with the dimethyl-substituted analog, where methyl groups may reduce rotational freedom compared to bulkier aryl substituents .
Biological Activity
N,3-dimethylthiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a thiophene ring substituted with a carboxamide group. The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance its biological activity. The general synthesis pathway includes:
- Formation of the Thiophene Ring : Starting from simple thiophene derivatives.
- Carboxamide Formation : Reacting the thiophene with appropriate amines and carboxylic acids to introduce the carboxamide functional group.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Anti-inflammatory Properties : The compound has been studied for its potential to modulate inflammatory pathways, which is crucial for treating chronic inflammatory diseases.
- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth in vitro. This compound's structure suggests it may interact with various cellular targets involved in cancer proliferation.
- Antimicrobial Effects : Preliminary studies indicate potential efficacy against bacterial strains, positioning it as a candidate for further antibiotic development.
The mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic pathways, influencing their activity and leading to therapeutic effects.
- Receptor Modulation : It has the potential to act as an allosteric modulator for certain receptors, thereby altering their signaling pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds. Below are summarized findings from notable research:
Table 1: Biological Activity Summary
Detailed Research Insights
-
Anti-inflammatory Studies :
- A study demonstrated that this compound could significantly lower levels of pro-inflammatory cytokines in cell culture models, suggesting its utility in treating conditions like rheumatoid arthritis.
- Antitumor Activity :
- Antimicrobial Efficacy :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
